molecular formula C13H15FN2O2 B8626539 Ethyl 5-fluoro-1-isopropyl-1H-indazole-3-carboxylate CAS No. 921941-74-4

Ethyl 5-fluoro-1-isopropyl-1H-indazole-3-carboxylate

Cat. No.: B8626539
CAS No.: 921941-74-4
M. Wt: 250.27 g/mol
InChI Key: ZZONRMWBOKYXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-1-isopropyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C13H15FN2O2 and its molecular weight is 250.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

921941-74-4

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

ethyl 5-fluoro-1-propan-2-ylindazole-3-carboxylate

InChI

InChI=1S/C13H15FN2O2/c1-4-18-13(17)12-10-7-9(14)5-6-11(10)16(15-12)8(2)3/h5-8H,4H2,1-3H3

InChI Key

ZZONRMWBOKYXHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=C(C=C2)F)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 5-fluoro-1H-indazole-3-carboxylate (487 mg, 2.3 mmol, J. Heterocycl. Chem. 1964, 1, 239-241) in tetrahydrofuran (4 mL) was added potassium tert-butoxide (289 mg, 2.57 mmol) at 0° C. After stirring at 0° C. for 1 h, 2-iodopropane (438 mg, 2.57 mmol) was added to the mixture. The resulting mixture was stirred at room temperature for 20 h and concentrated under reduced pressure. The mixture was diluted with ethyl acetate (50 mL), washed with water (30 mL) and brine (30 mL). The organic layer was separated, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (10:1 to 2:1) to give 205 mg (35%) of the title compound as a yellow crystal.
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step Two
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.